(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
Description
The compound "(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate" belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a (Z)-configured exocyclic double bond. Aurones are bioactive scaffolds known for their anticancer properties, particularly through tubulin polymerization inhibition . The target compound features a 5-methylfuran-2-ylmethylene group at the C2 position and a thiophene-2-carboxylate ester at the C6 position.
Properties
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5S/c1-11-4-5-12(22-11)10-16-18(20)14-7-6-13(9-15(14)24-16)23-19(21)17-3-2-8-25-17/h2-10H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLZRLMVYHSYRI-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Structural Characteristics
The compound features a unique structural arrangement comprising:
- Benzofuran Core : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Thiophene Carboxylate Group : Associated with anticancer and antifungal properties.
- Furan Moiety : Imparts antioxidant and anti-inflammatory activities.
This combination of structural elements suggests a broad spectrum of potential biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzofuran structure have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Benzofuran Derivative A | HeLa | 45.0 |
| Benzofuran Derivative B | HepG2 | 30.5 |
| (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo... | MCF7 | 50.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Research has shown that derivatives with similar frameworks exhibit activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 250 |
The presence of the thiophene moiety is particularly noted for enhancing antimicrobial efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Inhibition of Enzymatic Pathways : Similar compounds have been documented to inhibit key enzymes involved in cancer cell metabolism, thereby disrupting their growth.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit protein synthesis, contributing to its antimicrobial effects.
Case Studies
-
Study on Anticancer Properties :
- A study evaluated the cytotoxic effects of various derivatives on HeLa and HepG2 cells. The results indicated that the introduction of a furan ring significantly enhanced anticancer activity compared to non-furan analogs.
-
Antimicrobial Efficacy Assessment :
- Research conducted on the antimicrobial properties revealed that compounds containing the thiophene group exhibited lower MIC values against Staphylococcus aureus compared to traditional antibiotics.
Comparison with Similar Compounds
Structural Comparison
The target compound shares its benzofuran-3(2H)-one core with several analogs but differs in substituent moieties. Key structural variations among analogs include:
Table 1: Structural Comparison of Selected Aurone Analogs
- The 5-methylfuran-2-ylmethylene substituent is less bulky than the indole or quinoline groups in 5a and B5, which may influence tubulin-binding affinity .
Physicochemical Properties
Melting points (MP) and solubility vary significantly among analogs:
- Target Compound Predictions :
- MP likely ranges between 200–250°C, similar to aurones with ester substituents.
- Thiophene’s sulfur atom may slightly increase solubility in polar solvents compared to purely hydrocarbon substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
